molecular formula C11H12N2O B13021772 (8-Methoxyquinolin-3-yl)methanamine

(8-Methoxyquinolin-3-yl)methanamine

Cat. No.: B13021772
M. Wt: 188.23 g/mol
InChI Key: IDFFBNWYKRYPMQ-UHFFFAOYSA-N
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Description

(8-Methoxyquinolin-3-yl)methanamine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The presence of a methoxy group at the 8th position and an amine group at the 3rd position of the quinoline ring makes this compound unique and interesting for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 8-methoxyquinoline with formaldehyde and ammonia, followed by reduction to yield the desired compound . Another approach involves the use of 8-methoxyquinoline-3-carbaldehyde, which is then subjected to reductive amination to obtain (8-Methoxyquinolin-3-yl)methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(8-Methoxyquinolin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Methoxyquinolin-3-yl)methanamine is unique due to the specific positioning of the methoxy and amine groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(8-methoxyquinolin-3-yl)methanamine

InChI

InChI=1S/C11H12N2O/c1-14-10-4-2-3-9-5-8(6-12)7-13-11(9)10/h2-5,7H,6,12H2,1H3

InChI Key

IDFFBNWYKRYPMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)CN

Origin of Product

United States

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